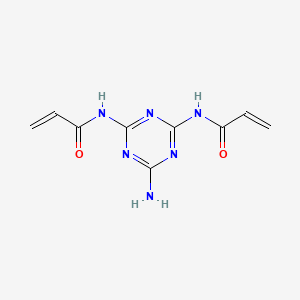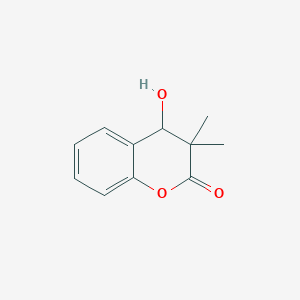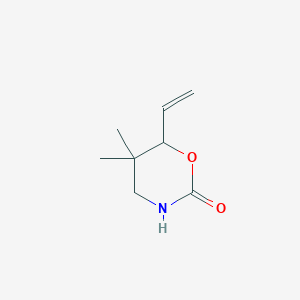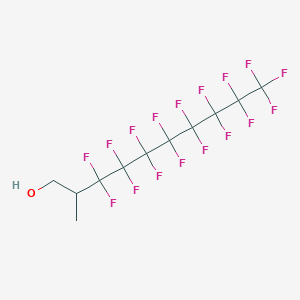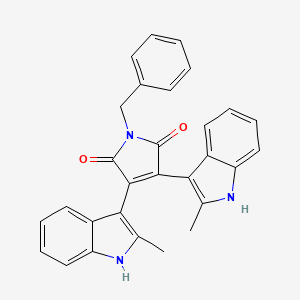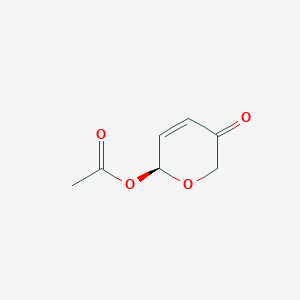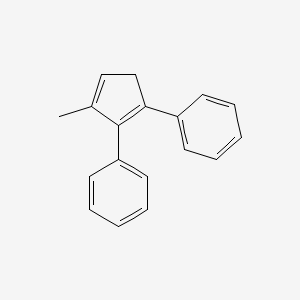
1,1'-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene is an organic compound that features a cyclopentadiene ring substituted with a methyl group and two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene typically involves the reaction of 3-methylcyclopenta-1,3-diene with benzene derivatives under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds in the presence of sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-energy materials, plasticizers, and curing agents for polymers.
作用机制
The mechanism of action of 1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Methylcyclopenta-1,3-diene: A simpler analog with similar structural features but lacking the benzene rings.
2-Methylcyclopentane-1,3-dione: Another related compound with a different functional group arrangement.
3-Methylpenta-1,2-diene: A structurally related compound with a different carbon skeleton.
Uniqueness
1,1’-(3-Methylcyclopenta-1,3-diene-1,2-diyl)dibenzene is unique due to its combination of a cyclopentadiene ring with methyl and benzene substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
184856-50-6 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC 名称 |
(3-methyl-2-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-12-13-17(15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI 键 |
UWLAZYFDZWTSOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


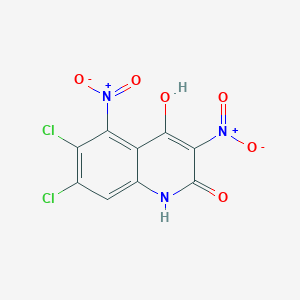

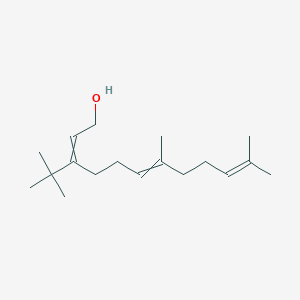

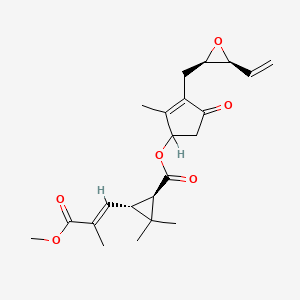
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
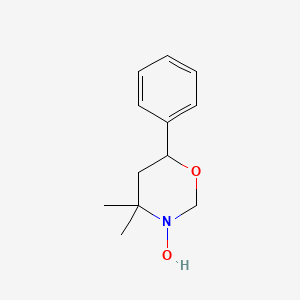
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
